molecular formula C12H18O2 B7862563 3-(2-Methoxyphenyl)-3-pentanol CAS No. 53847-40-8

3-(2-Methoxyphenyl)-3-pentanol

Cat. No.: B7862563
CAS No.: 53847-40-8
M. Wt: 194.27 g/mol
InChI Key: NWOYPGORKVCGPR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted with a 2-methoxyphenyl group at the third carbon. Its molecular formula is C₁₂H₁₈O₂ (calculated based on structural analogs in ). The 2-methoxy substituent on the phenyl ring may influence electronic properties, solubility, and biological activity compared to non-substituted analogs.

Properties

IUPAC Name

3-(2-methoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-12(13,5-2)10-8-6-7-9-11(10)14-3/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOYPGORKVCGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016379
Record name 3-(2-Methoxyphenyl)-3-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53847-40-8
Record name 3-(2-Methoxyphenyl)-3-Pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyphenyl)-3-pentanol typically involves the reaction of 2-methoxyphenyl magnesium bromide with 3-pentanone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The Grignard reagent reacts with the carbonyl group of 3-pentanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions for higher yield and purity. The process includes the preparation of the Grignard reagent, its reaction with 3-pentanone, and subsequent purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-(2-Methoxyphenyl)-3-pentanone or 3-(2-Methoxyphenyl)pentanoic acid.

    Reduction: 3-(2-Methoxyphenyl)pentane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the phenyl ring play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 3-(2-Methoxyphenyl)-3-pentanol with key structural analogs, highlighting molecular formulas, CAS numbers, and molecular weights derived from the evidence:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₁₂H₁₈O₂ Not explicitly provided¹ ~194.27² 2-methoxy group on phenyl; tertiary alcohol
3-Phenyl-3-pentanol C₁₁H₁₆O 4397-09-5 178.28 Phenyl substituent; no methoxy group
2-Methyl-3-phenyl-3-pentanol C₁₂H₁₈O 4397-09-5 178.28 Methyl branch at C2; phenyl substituent
3-Methyl-3-pentanol C₆H₁₂O 77-74-7 100.16 Simple branched tertiary alcohol
3-(4-Chlorophenyl)-2-methyl-3-pentanol C₁₂H₁₇ClO 1172851-23-8 212.72 Chlorophenyl group; methyl branch

¹CAS for this compound is inferred to be similar to analogs like 3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9) . ²Estimated based on molecular formula.

Key Research Findings

  • Bioactivity: The 2-methoxy group may enhance binding to aromatic receptors or enzymes compared to non-substituted phenyl analogs. For example, 2-methoxyphenyl piperazine derivatives (e.g., HBK14–HBK19) exhibit varied pharmacological activities due to substituent effects .

Biological Activity

3-(2-Methoxyphenyl)-3-pentanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H18O2C_{12}H_{18}O_2. The structure features a pentanol chain with a methoxy-substituted phenyl group, which is significant for its biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effects against various microbial strains, showing potential as an antimicrobial agent. The mechanism of action may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways essential for microbial survival .

2. Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial in combating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals. Studies suggest that this compound can scavenge free radicals, thereby reducing oxidative damage .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, either inhibiting or activating their activity, which can lead to altered metabolic pathways.
  • Receptor Modulation : It may modulate receptor activities on cell surfaces, influencing cellular signaling pathways that are crucial for various physiological responses.
  • Oxidative Stress Reduction : By acting as an antioxidant, it helps in reducing oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of microbial growth
AntioxidantScavenging of free radicals
Enzyme InteractionModulation of enzyme activity
Receptor ModulationAltered cellular signaling

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential application in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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